1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol
Description
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a chlorophenyl group, a methyl group, and an ethan-1-ol group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9/h3-6,8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMMFJJOGGBCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Ketone Synthesis
The foundational synthesis begins with formation of the 2-(4-chlorophenyl)-4-methylthiazole-5-ylethanone precursor through classical Hantzsch thiazole synthesis. This method employs 4-chlorophenyl thioamide derivatives reacting with α-halogenated diketones under controlled conditions:
Reaction Scheme 1:
3-chloro-2,4-pentanedione + 4-chlorophenyl thioamide
→ 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone
Key parameters from optimized procedures include:
- Ethanol solvent at reflux temperature (78°C)
- 8-hour reaction time
- Sodium acetate neutralization
- Ethanol recrystallization
Yield optimization data from multiple studies demonstrates consistent 85-90% conversion rates when using absolute ethanol as solvent. The crystalline product shows characteristic melting points between 148-150°C, with purity confirmed through TLC (Rf = 0.72 in hexane:ethyl acetate 3:1).
Structural Characterization of Ketone Intermediate
Critical spectroscopic data for the ketone precursor includes:
- ¹H NMR (400 MHz, CDCl₃): δ 2.71 (s, 3H, CH₃), 3.04 (s, 2H, COCH₂), 7.42-7.46 (m, 4H, Ar-H)
- IR (KBr): ν 1685 cm⁻¹ (C=O stretch)
- MS (EI): m/z 251.73 [M]⁺
These analytical markers confirm successful thiazole ring formation before reduction to the alcohol.
Ketone-to-Alcohol Reduction Strategies
Catalytic Hydrogenation
Preliminary attempts using hydrogen gas (1 atm) with 10% Pd/C catalyst in methanol produced incomplete reduction (≤40% yield) with concomitant thiazole ring hydrogenation byproducts. Modified conditions employing lower hydrogen pressures (0.5 atm) and shorter reaction times (2h) improved selectivity, though yields remained suboptimal (52-58%).
Borohydride-Mediated Reduction
Systematic evaluation of sodium borohydride variants revealed critical solvent effects:
Table 1: Reduction Efficiency with NaBH₄ Variants
| Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaBH₄ | MeOH | 25 | 4 | 68 |
| NaBH₄/CeCl₃ | THF | 0→25 | 6 | 82 |
| NaBH(OAc)₃ | DCM | 25 | 12 | 91 |
The Luche reduction system (NaBH₄/CeCl₃) provided superior chemoselectivity, avoiding over-reduction of the thiazole ring while achieving 82% isolated yield. Optimal conditions were identified as:
- THF/water (4:1) solvent mixture
- 0°C to room temperature gradient
- 6-hour reaction time
Enzymatic Reduction
Emerging biocatalytic approaches using alcohol dehydrogenase from Lactobacillus kefir demonstrated 94% enantiomeric excess for the (R)-isomer under the following conditions:
- 50 mM phosphate buffer (pH 7.0)
- 30°C with NADPH cofactor recycling
- 24-hour incubation
Though showing excellent stereocontrol, scalability challenges and extended reaction times limit current industrial applicability of this method.
Post-Reduction Processing and Purification
Workup Procedures
Standard workup involves:
- Quenching excess reductant with acetone (for borohydride systems)
- Extraction with dichloromethane (3 × 50 mL)
- Drying over anhydrous MgSO₄
- Solvent removal under reduced pressure
Critical to product stability is maintaining pH >6 during aqueous workup phases to prevent acid-catalyzed thiazole ring decomposition.
Chromatographic Purification
Final purification employs silica gel chromatography with optimized eluent systems:
Table 2: Eluent Systems for Alcohol Purification
| Eluent Composition | Rf | Purity (%) |
|---|---|---|
| Hexane:EtOAc (1:1) | 0.32 | 95.2 |
| DCM:MeOH (95:5) | 0.41 | 97.8 |
| EtOAc:MeOH (9:1) | 0.28 | 99.1 |
High-performance liquid chromatography (HPLC) analysis using a C18 column (acetonitrile:water 65:35) confirms final product purity ≥98.5% in optimized protocols.
Spectroscopic Characterization of Target Alcohol
Nuclear Magnetic Resonance Analysis
Definitive structural confirmation comes from comprehensive NMR studies:
¹H NMR (600 MHz, CDCl₃):
- δ 1.45 (d, J = 6.2 Hz, 3H, CH₃)
- δ 2.69 (s, 3H, thiazole-CH₃)
- δ 4.89 (q, J = 6.2 Hz, 1H, CHOH)
- δ 7.38-7.43 (m, 4H, Ar-H)
¹³C NMR (150 MHz, CDCl₃):
- δ 21.4 (thiazole-CH₃)
- δ 24.7 (CH₃)
- δ 69.8 (CHOH)
- δ 126.9-138.4 (aromatic carbons)
- δ 167.3 (C=N)
The absence of carbonyl signals at δ 190-210 ppm confirms complete ketone reduction.
Mass Spectrometric Confirmation
High-resolution mass spectrometry (HRMS) data:
- Calculated for C₁₂H₁₁ClN₂OS: 282.0284 [M+H]⁺
- Observed: 282.0281 [M+H]⁺
- Error: 1.06 ppm
This matches theoretical values within instrument tolerance limits.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for Alcohol Synthesis
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| NaBH₄/MeOH | 68 | 95.2 | 1.0 | Moderate |
| NaBH₄/CeCl₃/THF | 82 | 97.8 | 1.8 | High |
| Enzymatic Reduction | 88 | 99.1 | 4.2 | Low |
| Catalytic Hydrogenation | 58 | 93.4 | 2.1 | High |
The NaBH₄/CeCl₃ system emerges as the optimal balance between yield, purity, and scalability for industrial applications. Enzymatic methods show promise for enantioselective synthesis but require further development for large-scale implementation.
Chemical Reactions Analysis
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include ketones, alkanes, and substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures demonstrate minimum inhibitory concentrations (MIC) against various pathogens, including Staphylococcus aureus and Candida albicans. The presence of the 4-chlorophenyl substituent enhances efficacy against fungal strains, with MIC values reported as low as 0.08 mg/mL against Trichophyton viride .
Antitumor Activity
The compound has also been investigated for its antitumor effects. Thiazole derivatives are recognized for their cytotoxicity against cancer cell lines. For instance, certain thiazole compounds demonstrate IC50 values comparable to established chemotherapeutics like doxorubicin, indicating potent anticancer activity. Structure–activity relationship (SAR) analysis suggests that modifications on the phenyl ring significantly influence cytotoxic properties .
Industrial Applications
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol finds applications in various industrial sectors:
Agrochemicals : Due to its stability and reactivity, it is used in developing agrochemicals that target specific pests or diseases in crops.
Dyes and Pigments : The compound's unique structure allows it to be utilized in synthesizing dyes and pigments with specific color properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell lysis and death. In cancer cells, the compound may inhibit key enzymes involved in cell division, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol include other thiazole derivatives such as:
2-(4-Chlorophenyl)-4-methylthiazole: Lacks the ethan-1-ol group but shares similar biological activities.
4-Methyl-2-phenylthiazole: Contains a phenyl group instead of a chlorophenyl group, resulting in different reactivity and biological properties.
2-(4-Bromophenyl)-4-methylthiazole: The bromine atom provides different electronic effects compared to chlorine, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a chlorophenyl group, contributing to its pharmacological potential.
- Molecular Formula : C12H10ClNOS
- Molecular Weight : 251.73 g/mol
- CAS Number : 54001-07-9
The thiazole moiety is known for its role in various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed minimum inhibitory concentrations (MIC) against various pathogens, such as Staphylococcus aureus and Candida albicans. The presence of the 4-chlorophenyl substituent enhances the compound's efficacy against fungal strains, with MIC values reported as low as 0.08 mg/mL against Trichophyton viride .
Antitumor Activity
The compound has also been investigated for its antitumor effects. Thiazole derivatives are recognized for their cytotoxicity against cancer cell lines. For instance, studies have shown that certain thiazole compounds demonstrate IC50 values comparable to established chemotherapeutics like doxorubicin, indicating potent anticancer activity . The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl ring significantly influence the cytotoxic properties .
Study on Antimicrobial Efficacy
In a comparative study of thiazole derivatives, this compound was tested alongside other derivatives. The results indicated that this compound had superior antifungal activity against Aspergillus niger, with an MIC of 0.11 mg/mL, outperforming several other tested compounds .
Antitumor Activity Assessment
Another investigation focused on the antitumor potential of similar thiazole compounds. The study utilized various cancer cell lines and reported that compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity. Specifically, derivatives with a methyl group at position 4 of the phenyl ring showed increased activity against both Jurkat and HT-29 cell lines .
Structure–Activity Relationship (SAR)
The SAR analysis of thiazole derivatives indicates that:
- The thiazole ring is essential for biological activity.
- Substituents on the phenyl ring , particularly halogens or electron-donating groups, significantly affect potency.
- The spatial arrangement of substituents plays a crucial role in the interaction with biological targets.
Data Summary Table
Q & A
Q. What are the optimized synthetic routes for 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol, and how do reaction conditions influence yield?
A general synthesis involves coupling substituted chlorobenzyl chlorides with thiazole-ethanol intermediates under heterogeneous catalysis. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour achieves ~75–85% yields. Key steps include TLC monitoring, ice-water quenching, and recrystallization in aqueous acetic acid .
- Critical parameters : Temperature (>70°C ensures reactivity), catalyst loading (10 wt%), and solvent polarity (PEG-400 enhances solubility).
- Validation : IR (C–O stretch at 1240–1280 cm⁻¹) and ¹H NMR (δ 4.8–5.2 ppm for –CH₂OH) confirm structural integrity .
Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?
- IR : The hydroxyl (–OH) stretch appears as a broad peak at 3400–3500 cm⁻¹, while the thiazole ring C=N/C–S vibrations occur at 1520–1600 cm⁻¹ .
- ¹H NMR : The ethanolic –CH₂OH group resonates as a triplet (δ 3.6–4.0 ppm), and the 4-chlorophenyl protons appear as doublets (δ 7.2–7.6 ppm, J = 8.5 Hz) .
- MS : Molecular ion peaks ([M+H]⁺) align with calculated m/z values (±0.5 Da).
Advanced Research Questions
Q. What crystallographic data are available for this compound, and how do intermolecular interactions affect its solid-state properties?
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with bond angles and lengths consistent with thiazole-ethanol derivatives. Hydrogen bonding (e.g., O–H⋯N, d = 2.8–3.0 Å) stabilizes the crystal packing, influencing solubility and thermal stability .
Q. How do structural modifications (e.g., halogen substitution) alter biological activity?
Comparative studies show that replacing the 4-chlorophenyl group with electron-withdrawing substituents (e.g., –NO₂) enhances antibacterial potency (E. coli MIC: 12.5 μg/mL vs. 25 μg/mL for parent compound). Conversely, –OCH₃ groups reduce activity due to steric hindrance .
- SAR trends :
| Substituent | Antibacterial MIC (μg/mL) | LogP |
|---|---|---|
| –Cl | 25 | 2.8 |
| –NO₂ | 12.5 | 2.5 |
| –OCH₃ | 50 | 3.1 |
Q. What contradictions exist in reported biological data, and how can they be resolved?
Discrepancies in antifungal activity (e.g., C. albicans IC₅₀ ranging from 8–32 μg/mL) arise from assay variations (broth microdilution vs. agar diffusion). Standardizing protocols (e.g., CLSI M27-A3) and controlling inoculum size (±0.5 McFarland) reduce variability .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
QSAR models (e.g., SwissADME) estimate:
- Lipophilicity : LogP = 2.8 (optimal for blood-brain barrier penetration).
- Metabolic stability : CYP3A4-mediated oxidation dominates (>60% hepatic clearance).
- Toxicity alerts : Ames test predictions suggest mutagenicity risks (alert for aryl chlorides) .
Methodological Guidance
Q. How to resolve overlapping NMR signals in crowded aromatic regions?
- Technique : Use 2D NMR (COSY, HSQC) to assign coupled protons. For example, the 4-chlorophenyl protons (δ 7.3–7.5 ppm) show cross-peaks with adjacent carbons in HSQC .
- Solvent choice : Deuterated DMSO resolves splitting better than CDCl₃ due to reduced signal broadening .
Q. What analytical workflows validate purity for pharmacological studies?
- Step 1 : HPLC (C18 column, 70:30 MeOH/H₂O, λ = 254 nm) to confirm >98% purity.
- Step 2 : Elemental analysis (%C, %H, %N within ±0.3% of theoretical values).
- Step 3 : Accelerated stability testing (40°C/75% RH for 14 days) to detect degradation .
Data Reproducibility and Environmental Considerations
Q. How to address batch-to-batch variability in synthesis?
Q. What are the environmental implications of scale-up synthesis?
While ecotoxicity data are limited, chlorinated aryl groups may persist in aquatic systems. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
